molecular formula C14H15NO2 B8388395 Ethyl 2-methyl-1-phenyl-1H-pyrrole-3-carboxylate CAS No. 80326-73-4

Ethyl 2-methyl-1-phenyl-1H-pyrrole-3-carboxylate

Cat. No. B8388395
CAS No.: 80326-73-4
M. Wt: 229.27 g/mol
InChI Key: NMVBKKUWTKACPU-UHFFFAOYSA-N
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Patent
US07696223B2

Procedure details

A solution of 2-methyl-1H-pyrrole-3-carboxylic acid ethyl ester (388 mg, 2.53 mmol), iodobenzene (619 mg, 3.04 mmol), copper(I) iodide (24 mg, 0.127 mmol), N,N′-dimethyl-ethane-1,2-diamine (54 μL, 0.506 mmol), potassium phosphate (1.128 g, 5.31 mmol) in dry toluene (2.5 mL) was irradiated with microwave at 130° C. for 2 h; then the solids were filtered off, the filtrate was concentrated, the resulted residue was purified on column to give the title product (302 mg); The title compound, 1H NMR (200 MHz, CDCl3): δ (ppm)=7.5-7.2 (m, 5H), 6.51 (s, 2H), 4.28 (q, 2H, J=7.4 Hz), 2.44 (s, 3H), 1.36 (t, 3H, J=7.4 Hz).
Quantity
388 mg
Type
reactant
Reaction Step One
Quantity
619 mg
Type
reactant
Reaction Step One
Quantity
54 μL
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
1.128 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
24 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[CH:9][NH:8][C:7]=1[CH3:11])=[O:5])[CH3:2].I[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.CNCCNC.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1(C)C=CC=CC=1.[Cu]I>[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[CH:9][N:8]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:7]=1[CH3:11])=[O:5])[CH3:2] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
388 mg
Type
reactant
Smiles
C(C)OC(=O)C1=C(NC=C1)C
Name
Quantity
619 mg
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
54 μL
Type
reactant
Smiles
CNCCNC
Name
potassium phosphate
Quantity
1.128 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
copper(I) iodide
Quantity
24 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then the solids were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the resulted residue was purified on column

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(N(C=C1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 302 mg
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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